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Compound of Interest

Compound Name:

4-(3-

Methoxypropoxy)phenylboronic

acid

Cat. No.: B1422072 Get Quote

An In-Depth Technical Guide to 4-(3-Methoxypropoxy)phenylboronic Acid: Properties,

Synthesis, and Applications

Introduction
4-(3-Methoxypropoxy)phenylboronic acid, registered under CAS Number 279262-35-0, is a

highly functionalized arylboronic acid that has emerged as a valuable building block in modern

organic synthesis.[1][2] Its structure incorporates a phenylboronic acid moiety, a cornerstone of

palladium-catalyzed cross-coupling reactions, linked to a flexible methoxypropoxy side chain.

This unique combination makes it an important reagent for introducing a hydrophilic, non-

ionizable linker into complex molecular architectures. For researchers in drug discovery and

materials science, this compound offers a strategic tool for modifying parent structures to

enhance physicochemical properties such as solubility, modulate pharmacokinetic profiles, or

construct sophisticated supramolecular systems. This guide provides a comprehensive

overview of its chemical properties, a robust synthetic protocol, its primary application in

Suzuki-Miyaura coupling, and essential handling information.

Physicochemical and Spectroscopic Profile
The physical and chemical identity of a reagent is fundamental to its effective use. The key

properties of 4-(3-Methoxypropoxy)phenylboronic acid are summarized below.
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Property Value Reference

CAS Number 279262-35-0 [1]

Molecular Formula C₁₀H₁₅BO₄ [1]

Molecular Weight 210.03 g/mol [1]

Appearance White to off-white solid [1]

Purity (Typical) >98%

Predicted Boiling Point 365.3 ± 48.0 °C [1]

Predicted Density 1.13 ± 0.1 g/cm³ [1]

Storage
Store at room temperature,

desiccated
[1]

Spectroscopic Signature
While a published, peer-reviewed spectrum for this specific molecule is not readily available, its

structure allows for a precise prediction of its NMR signals. This predictive analysis is crucial for

quality control and reaction monitoring.
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¹H NMR (Predicted, 500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment & Rationale

~7.95 (s, 2H)
B(OH)₂: Broad singlet, characteristic of boronic

acid protons; exchangeable with D₂O.

~7.78 (d, J ≈ 8.5 Hz, 2H)

Ar-H: Aromatic protons ortho to the boronic acid

group, deshielded by boron's electron-

withdrawing nature.

~6.95 (d, J ≈ 8.5 Hz, 2H)
Ar-H: Aromatic protons meta to the boronic acid

group, shielded by the alkoxy substituent.

4.08 (t, J ≈ 6.5 Hz, 2H)
Ar-O-CH₂-CH₂-CH₂-O-CH₃: Methylene protons

adjacent to the phenolic oxygen.

3.45 (t, J ≈ 6.2 Hz, 2H)
Ar-O-CH₂-CH₂-CH₂-O-CH₃: Methylene protons

adjacent to the methoxy group.

3.22 (s, 3H)
-OCH₃: Singlet for the terminal methyl group

protons.

2.01 (quint, J ≈ 6.3 Hz, 2H)
Ar-O-CH₂-CH₂-CH₂-O-CH₃: Central methylene

protons of the propoxy chain.
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¹³C NMR (Predicted, 125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment & Rationale

~161.0
C-OAr: Aromatic carbon directly attached to the

propoxy group.

~136.5
Ar-CH: Aromatic carbons ortho to the boronic

acid.

~130.0 (broad)

C-B: Aromatic carbon attached to boron; often

broad or unobserved due to quadrupolar

relaxation.[3]

~114.0
Ar-CH: Aromatic carbons meta to the boronic

acid.

~68.5
Ar-O-CH₂-CH₂-CH₂-O-CH₃: Methylene carbon

adjacent to the methoxy group.

~66.0
Ar-O-CH₂-CH₂-CH₂-O-CH₃: Methylene carbon

adjacent to the phenolic oxygen.

~58.0 -OCH₃: Terminal methyl carbon.

~28.5
Ar-O-CH₂-CH₂-CH₂-O-CH₃: Central methylene

carbon.

Synthesis and Purification Workflow
A robust and reproducible synthesis is critical for obtaining high-purity material. The most

logical and field-proven approach to 4-(3-Methoxypropoxy)phenylboronic acid proceeds via

a two-step sequence starting from an inexpensive, commercially available precursor, 4-

bromophenol.
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Step 1: Williamson Ether Synthesis

Step 2: Borylation

4-Bromophenol

1-Bromo-4-(3-methoxypropoxy)benzene
(Intermediate)

Reacts with

1-Bromo-3-methoxypropane

Base (e.g., K₂CO₃)
Solvent (e.g., Acetone)

Activates

4-(3-Methoxypropoxy)phenylboronic acid
(Final Product)

Reacts with

n-BuLi or Mg

Forms Organometallic

Triisopropyl Borate Acidic Workup (e.g., HCl)

Hydrolyzes

Click to download full resolution via product page

Caption: Two-step synthesis of 4-(3-Methoxypropoxy)phenylboronic acid.

Detailed Experimental Protocol: Synthesis
Objective: To synthesize 4-(3-Methoxypropoxy)phenylboronic acid from 4-bromophenol.

Part A: Synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 4-bromophenol (17.3 g, 100 mmol), potassium carbonate (20.7 g, 150
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mmol), and acetone (250 mL).

Addition of Alkylating Agent: Add 1-bromo-3-methoxypropane (16.8 g, 110 mmol) to the

suspension. The choice of a slight excess of the alkylating agent ensures complete

consumption of the starting phenol.

Reaction: Heat the mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction

progress by TLC (e.g., 20% ethyl acetate in hexanes), observing the disappearance of the 4-

bromophenol spot.

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts

and wash the solid with acetone. Concentrate the filtrate under reduced pressure to yield a

crude oil.

Purification: Dissolve the oil in diethyl ether (200 mL) and wash with 1 M NaOH (2 x 50 mL)

to remove any unreacted phenol, followed by brine (50 mL). Dry the organic layer over

anhydrous MgSO₄, filter, and concentrate to yield the intermediate product as a clear oil.

Purity is typically sufficient for the next step.

Part B: Synthesis of 4-(3-Methoxypropoxy)phenylboronic acid

Setup: In a flame-dried 1 L three-neck flask under a nitrogen atmosphere, dissolve the

intermediate from Part A (26.1 g, 100 mmol) in anhydrous THF (400 mL).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium

(1.6 M in hexanes, 69 mL, 110 mmol) dropwise via syringe over 30 minutes, ensuring the

internal temperature does not rise above -70 °C. This low temperature is critical to prevent

side reactions. Stir the resulting solution at -78 °C for 1 hour.

Borylation: To the aryllithium solution, add triisopropyl borate (30.1 mL, 130 mmol) dropwise,

again maintaining the temperature at -78 °C. The borate ester is added in excess to trap the

nucleophilic intermediate effectively.

Quench and Hydrolysis: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly

to room temperature overnight. Cool the mixture in an ice bath and quench by the slow

addition of 2 M HCl (150 mL). Vigorous stirring for 1-2 hours is necessary to ensure complete

hydrolysis of the boronate ester.
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Isolation and Purification: Transfer the mixture to a separatory funnel and extract with ethyl

acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over

anhydrous MgSO₄. Concentrate the solution under reduced pressure. The resulting crude

solid can be purified by recrystallization from a suitable solvent system, such as water or an

ethyl acetate/hexanes mixture, to yield the final product as a white, crystalline solid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of 4-(3-Methoxypropoxy)phenylboronic acid is its use as a

nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning

transformation is one of the most powerful methods for forming carbon-carbon bonds,

specifically for creating biaryl or aryl-vinyl structures.[4]

The Catalytic Cycle
The reaction is catalyzed by a palladium(0) species and proceeds through a well-established

catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive

elimination. The base is crucial for activating the boronic acid for the transmetalation step.
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Pd(0)L₂
(Active Catalyst)

Oxidative Addition

Ar-Pd(II)L₂-X
(Aryl-Pd Complex)

Transmetalation

Ar-Pd(II)L₂-Ar'

Reductive Elimination

Ar-Ar'
(Biaryl Product)

Ar'B(OH)₂
+ Base

[Ar'B(OH)₃]⁻
(Activated Boronate)

Ar-X
(Aryl Halide)
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling
Objective: To couple 4-(3-Methoxypropoxy)phenylboronic acid with 1-bromo-4-

fluorobenzene.
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Reagent Preparation: In a 50 mL Schlenk flask, combine 4-(3-
Methoxypropoxy)phenylboronic acid (252 mg, 1.2 mmol, 1.2 equiv), 1-bromo-4-

fluorobenzene (175 mg, 1.0 mmol, 1.0 equiv), and potassium carbonate (414 mg, 3.0 mmol,

3.0 equiv). The use of a slight excess of the boronic acid ensures full conversion of the

limiting aryl halide.

Catalyst Addition: Add the palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%). The

choice of catalyst and ligand is critical and can be optimized for different substrates.

Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane (8 mL) and water (2

mL). The aqueous phase is essential for the base to function and facilitates the

transmetalation step. Degas the mixture thoroughly by bubbling nitrogen or argon through

the solution for 15-20 minutes. This step is crucial as oxygen can deactivate the Pd(0)

catalyst.

Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction

by TLC or LC-MS until the starting aryl bromide is consumed.

Workup: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash

the organic layer with water (20 mL) and brine (20 mL).

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. The crude product can then be purified by flash column chromatography

on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes)

to afford the pure biaryl product.

Stability, Storage, and Safety
Chemical Stability
Like many boronic acids, 4-(3-Methoxypropoxy)phenylboronic acid can exist in equilibrium

with its cyclic trimeric anhydride, known as a boroxine. This dehydration is reversible upon

addition of water. While generally stable, prolonged storage in non-anhydrous conditions can

lead to a higher proportion of the boroxine, which may affect reactivity in some applications.

Additionally, arylboronic acids can be susceptible to oxidative degradation.[5]
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3 x Ar-B(OH)₂
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Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Storage and Handling
Storage: The compound should be stored at room temperature in a tightly sealed container,

preferably in a desiccator to minimize water absorption and the formation of boroxine.[1]

Handling: As a fine powder, it may cause respiratory irritation.[1] It is also classified as a skin

and eye irritant.[1] Therefore, handling should be performed in a well-ventilated fume hood

using appropriate personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat.[6][7]

Conclusion
4-(3-Methoxypropoxy)phenylboronic acid is a versatile and valuable reagent for synthetic

organic chemists. Its well-defined structure provides a reliable handle for introducing a unique

ether-linked side chain into target molecules via the robust and highly efficient Suzuki-Miyaura

cross-coupling reaction. A clear understanding of its physicochemical properties, spectroscopic

signatures, and reactivity profile, as outlined in this guide, enables researchers to leverage its

full potential in the development of novel pharmaceuticals and advanced materials. Proper

synthesis, handling, and storage are key to ensuring its purity and reactivity for successful

synthetic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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